2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate
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Overview
Description
The compound 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate is a complex organometallic compound. It is known for its application in catalysis, particularly in asymmetric hydrogenation reactions. The presence of rhodium, a transition metal, in its structure makes it a valuable catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate involves several steps:
Formation of the Phospholane Ligands: The phospholane ligands are synthesized through a series of reactions involving the appropriate phosphine precursors.
Complexation with Rhodium: The phospholane ligands are then complexed with rhodium, typically using rhodium chloride as the starting material.
Addition of Tetrafluoroborate: The final step involves the addition of tetrafluoroborate to form the complete complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the phospholane ligands.
Rhodium Complexation: Industrial reactors are used to complex the ligands with rhodium.
Purification and Crystallization: The final product is purified and crystallized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: The rhodium center can undergo oxidation reactions, often leading to the formation of higher oxidation state complexes.
Reduction: It can also participate in reduction reactions, particularly in catalytic cycles.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas is often used in reduction reactions, especially in hydrogenation processes.
Substitution: Various phosphine ligands can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrogenation reactions, the major products are typically reduced organic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral molecules.
Organic Synthesis: It is employed in various organic synthesis reactions to improve yield and selectivity.
Biology
Enzyme Mimicry: The compound is studied for its potential to mimic the activity of natural enzymes in biological systems.
Medicine
Drug Synthesis: It is used in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry
Fine Chemicals: The compound is used in the production of fine chemicals and specialty chemicals.
Polymerization: It is also employed in polymerization reactions to produce high-performance polymers.
Mechanism of Action
The mechanism by which 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate exerts its effects involves the coordination of the rhodium center with the substrate. The phospholane ligands provide a chiral environment, which is crucial for asymmetric catalysis. The rhodium center facilitates the activation of hydrogen and its subsequent transfer to the substrate, leading to the desired product.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 2,3-bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Uniqueness
The uniqueness of 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate lies in its specific ligand structure, which provides a highly chiral environment. This makes it particularly effective in asymmetric hydrogenation reactions compared to other similar compounds .
Properties
Molecular Formula |
C28H40B3F12P2RhS |
---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium(3+);tritetrafluoroborate |
InChI |
InChI=1S/C20H28P2S.C8H12.3BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;3*2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;;;/q;;3*-1;+3/b;2-1-,8-7-;;;;/t13-,14-,15-,16-;;;;;/m1...../s1 |
InChI Key |
KOFSAQMFYMWRDE-CGBDERNESA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(SC3=CC=CC=C23)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh+3] |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh+3] |
Origin of Product |
United States |
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